Dosulepin hydrochloride
Overview
Description
A tricyclic antidepressant with some tranquilizing action.
Mechanism of Action
Dothiepin Hydrochloride, also known as Dosulepin Hydrochloride or Depresym, is a tricyclic antidepressant (TCA) used in the treatment of depression . Here is an overview of its mechanism of action:
Target of Action
The primary targets of Dothiepin are the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of noradrenaline and serotonin, two neurotransmitters involved in mood regulation .
Mode of Action
Dothiepin binds to NAT and SERT in an equipotent manner and inhibits their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The increased levels of noradrenaline and serotonin at the synaptic cleft facilitate noradrenergic and serotoninergic neurotransmission . This facilitation is believed to mediate the antidepressant activity of Dothiepin .
Pharmacokinetics
Dothiepin is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver into its chief active metabolite, northiaden . Peak plasma concentrations occur within 2-3 hours of oral administration . The bioavailability of Dothiepin is approximately 30% .
Result of Action
The increased neurotransmission resulting from Dothiepin’s action can lead to improved mood and reduced symptoms of depression . Additionally, Dothiepin exhibits anticholinergic, antihistamine, and central sedative properties .
Biochemical Analysis
Biochemical Properties
The antidepressant activity of Dothiepin Hydrochloride is mediated through the facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission . It interacts with noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner .
Cellular Effects
Dothiepin Hydrochloride influences cell function by increasing the available neurotransmitter levels at the synaptic cleft . This is achieved by inhibiting the reuptake activity of biogenic amines .
Molecular Mechanism
Dothiepin Hydrochloride exerts its effects at the molecular level by binding to NAT and SERT, inhibiting their reuptake activity, and thereby increasing the free levels of noradrenaline and serotonin at the synaptic cleft .
Temporal Effects in Laboratory Settings
It has been reported that the therapeutic efficacy of Dothiepin Hydrochloride is very similar to that of Amitriptyline .
Dosage Effects in Animal Models
The effects of Dothiepin Hydrochloride vary with different dosages in animal models .
Metabolic Pathways
Dothiepin Hydrochloride is involved in metabolic pathways that include N-demethylation, S-oxidation, and glucuronic acid conjugation .
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPZAARQDNSRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047778 | |
Record name | Dothiepin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897-15-4 | |
Record name | Dothiepin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dothiepin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dosulepin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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